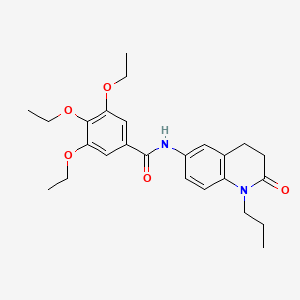![molecular formula C24H22N2O3S3 B2507681 3-[méthyl(4-méthylphényl)sulfamoyl]-4-phényl-N-[(thiophène-2-yl)méthyl]thiophène-2-carboxamide CAS No. 946370-60-1](/img/structure/B2507681.png)
3-[méthyl(4-méthylphényl)sulfamoyl]-4-phényl-N-[(thiophène-2-yl)méthyl]thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
Mécanisme D'action
Target of action
Sulfamoyl and thiophene derivatives are known to interact with a variety of biological targets. For instance, some sulfamoyl derivatives are known to inhibit carbonic anhydrases, enzymes that are involved in maintaining pH balance in the body . Thiophene derivatives, on the other hand, have been found to exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
The mode of action of a compound depends on its specific structure and the biological target it interacts with. For sulfamoyl derivatives, their inhibitory effect on carbonic anhydrases is due to the formation of a coordination bond with the zinc ion in the active site of the enzyme . Thiophene derivatives, due to their diverse structures, can have various modes of action .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, inhibition of carbonic anhydrases by sulfamoyl derivatives can affect processes like respiration and the transport of carbon dioxide and bicarbonate in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of carbonic anhydrases can lead to a decrease in the concentration of bicarbonate ions in the body .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of sulfamoyl derivatives can be affected by the pH of the environment, as this can influence the ionization state of the sulfamoyl group .
Méthodes De Préparation
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Tioconazole . These compounds share the thiophene nucleus but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide lies in its specific substituents, which may confer unique biological or material properties.
Propriétés
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYABYFMBDRMLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
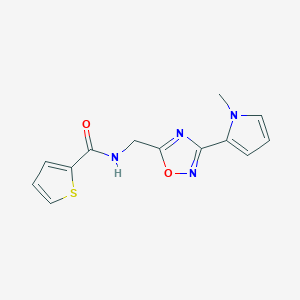
![5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2507600.png)
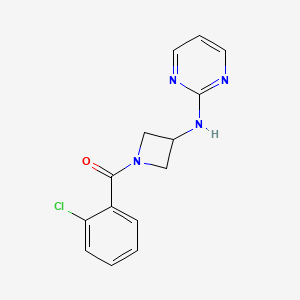
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2507606.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)
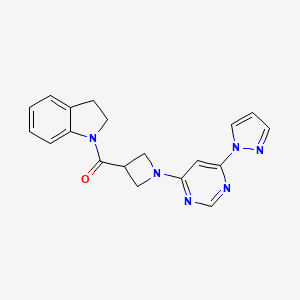
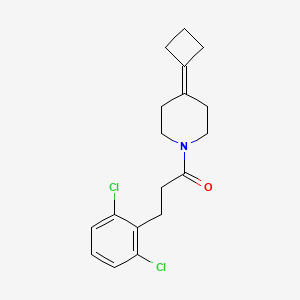
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)
